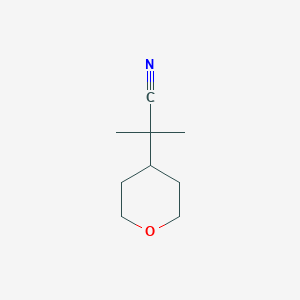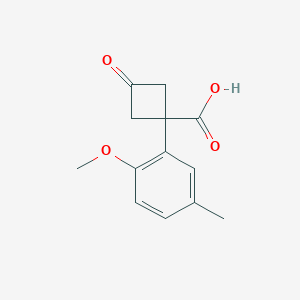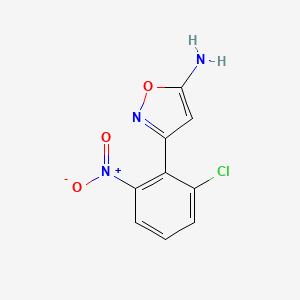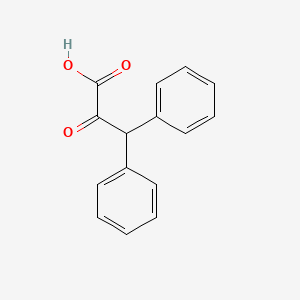
2-Methyl-2-(oxan-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(oxan-4-yl)propanenitrile is an organic compound with the molecular formula C9H15NO It is a nitrile derivative featuring a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-4-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylpropanenitrile with tetrahydropyran under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxan-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(oxan-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-2-(oxan-4-yl)propanenitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can interact with various molecular targets, such as enzymes or receptors, leading to changes in biological activity. The tetrahydropyran ring can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanenitrile: A simpler nitrile without the tetrahydropyran ring.
2-Methyl-2-(oxan-2-yl)propanenitrile: A structural isomer with the oxygen atom in a different position.
2-Methyl-2-(4-morpholinyl)propanenitrile: Contains a morpholine ring instead of a tetrahydropyran ring.
Uniqueness
2-Methyl-2-(oxan-4-yl)propanenitrile is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-2-(oxan-4-yl)propanenitrile |
InChI |
InChI=1S/C9H15NO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-6H2,1-2H3 |
InChI Key |
OIPWNICIOAORCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)


![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)






